

Commercial suppliers of high-purity Disperse Yellow 232

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Compound of Interest

Compound Name: Disperse Yellow 232

Cat. No.: B139963

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An In-depth Technical Guide to High-Purity **Disperse Yellow 232** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on high-purity **Disperse Yellow 232** (CAS No. 35773-43-4), a fluorescent dye with emerging applications in biomedical research and diagnostics. This document outlines commercial sources for high-purity grades, detailed analytical methodologies for purity assessment, and a logical workflow for supplier selection and quality verification.

Introduction to Disperse Yellow 232

Disperse Yellow 232, with the chemical formula $C_{20}H_{17}ClN_2O_3$, is a fluorescent dye belonging to the coumarin class.^[1] While traditionally used in the textile industry for dyeing synthetic fibers, recent findings have highlighted its potential as a biomedical compound.^[2] Notably, it is being explored as a chromogenic agent in medical diagnostics and pharmaceutical formulations, with potential anti-inflammatory and antimicrobial properties.^[2] For applications in research and drug development, the purity of **Disperse Yellow 232** is of paramount importance to ensure the reliability and reproducibility of experimental results.

Commercial Suppliers of High-Purity Disperse Yellow 232

The selection of a reliable supplier for high-purity **Disperse Yellow 232** is a critical first step for any research or development project. The following table summarizes commercially available grades of **Disperse Yellow 232** with a focus on purity.

| Supplier | Stated Purity | Analytical Method for Purity |
|--------------|---------------|------------------------------|
| BOC Sciences | 95% | Not specified |
| Abound Chem | 98% | Not specified |
| Key Organics | >97% | Not specified |
| Chemodex | ≥99% | ¹ H-NMR |

Experimental Protocols for Purity Analysis

Accurate determination of the purity of **Disperse Yellow 232** is essential. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying impurities in dye samples.

Instrumentation and Materials:

- HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- **Disperse Yellow 232** reference standard.
- HPLC grade methanol, acetonitrile, and water.
- Ammonium acetate and formic acid (analytical grade).

- 0.45 µm syringe filters.

Procedure:

- Standard Solution Preparation:
 - Prepare a stock solution of the **Disperse Yellow 232** reference standard at a concentration of 1 mg/mL in methanol.
 - Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **Disperse Yellow 232** sample and dissolve it in 10 mL of methanol.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute all components.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Detection: Monitor at the wavelength of maximum absorbance for **Disperse Yellow 232** (approximately 452 nm).^[2]

- Data Analysis:
 - The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation and Purity Assessment

¹H-NMR spectroscopy is an excellent method for confirming the chemical structure of **Disperse Yellow 232** and for quantifying its purity against a certified reference standard.

Instrumentation and Materials:

- NMR spectrometer (e.g., 400 MHz or higher).
- High-quality NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **Disperse Yellow 232** sample.
- Internal standard (e.g., maleic acid or dimethyl sulfone).

Procedure:

- Sample Preparation:
 - Accurately weigh about 5-10 mg of the **Disperse Yellow 232** sample into a clean, dry vial.
 - Accurately weigh a known amount of the internal standard and add it to the vial.
 - Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:

- Acquire the ^1H -NMR spectrum using standard acquisition parameters. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.
- Data Analysis:
 - Integrate a well-resolved signal from **Disperse Yellow 232** that does not overlap with any impurity or solvent signals.
 - Integrate a signal from the internal standard.
 - Calculate the purity of the sample using the following formula:

$$\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{sample}} / m_{\text{sample}}) * (m_{\text{standard}} / MW_{\text{standard}}) * \text{Purity}_{\text{standard}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- Purity_standard = Purity of the internal standard

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of **Disperse Yellow 232** and to identify potential impurities.

Instrumentation and Materials:

- Mass spectrometer with an electrospray ionization (ESI) source.

- Syringe pump or LC system for sample introduction.
- **Disperse Yellow 232** sample.
- Methanol or acetonitrile.

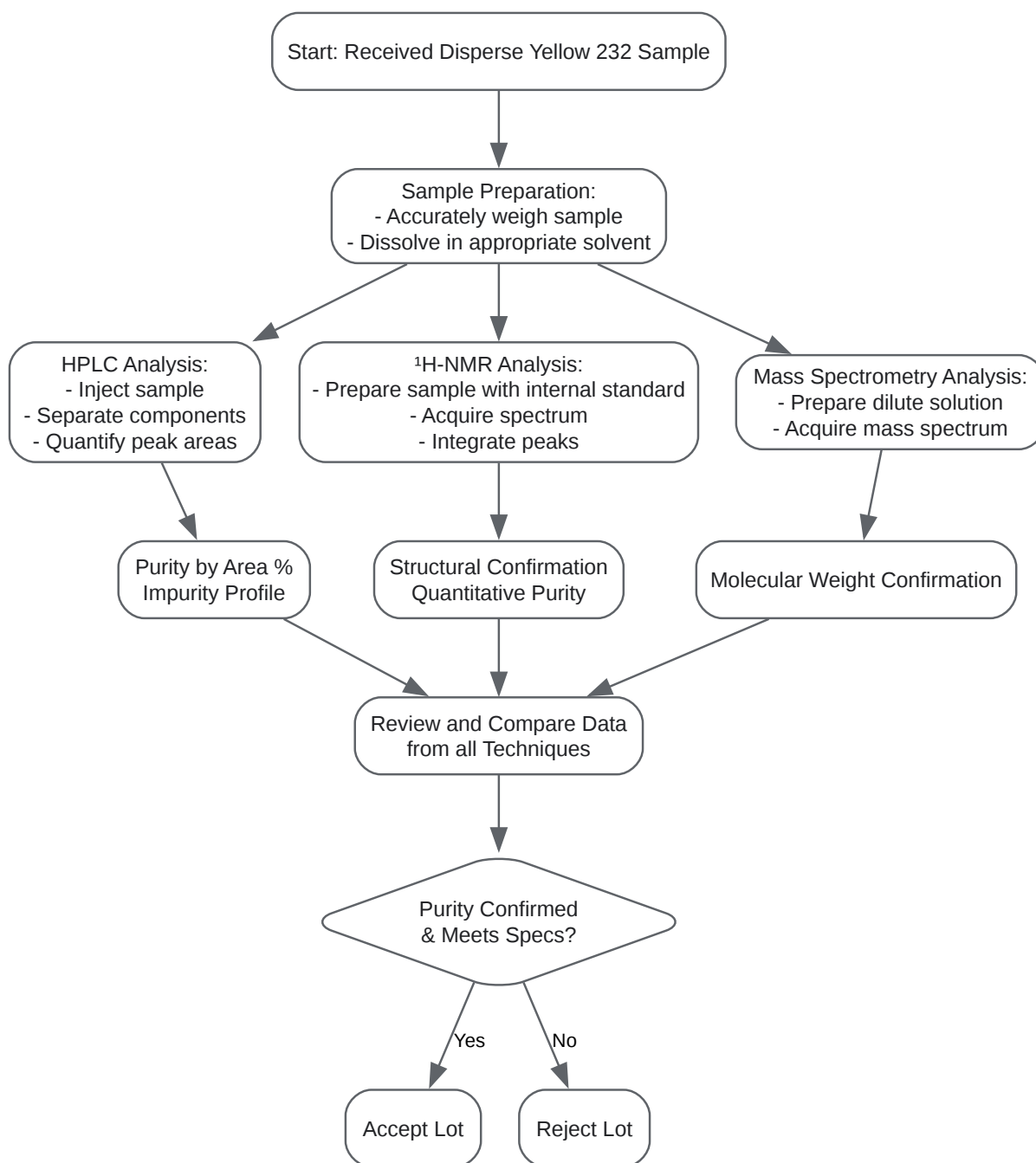
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **Disperse Yellow 232** sample in methanol or acetonitrile (e.g., 1-10 µg/mL).
- MS Data Acquisition:
 - Infuse the sample solution directly into the ESI source using a syringe pump or inject it through an LC system.
 - Acquire the mass spectrum in positive ion mode.
- Data Analysis:
 - Look for the protonated molecule $[M+H]^+$. For **Disperse Yellow 232** ($C_{20}H_{17}ClN_2O_3$), the expected monoisotopic mass is approximately 368.09 g/mol, so the $[M+H]^+$ ion should be observed at an m/z of approximately 369.10.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key decision-making and experimental processes.

Caption: Workflow for selecting a high-purity **Disperse Yellow 232** supplier.



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Caption: Experimental workflow for the purity analysis of **Disperse Yellow 232**.

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References

- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
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